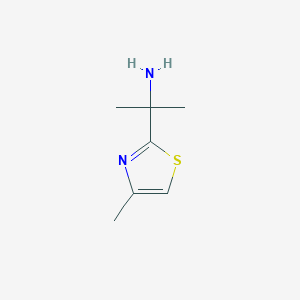

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine

説明

特性

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5-4-10-6(9-5)7(2,3)8/h4H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMMWXBMUFXQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859466-62-9 | |

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Stepwise Outline:

| Step | Reactants/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Thioureido acid + Chloroacetone in aqueous K2CO3, room temp, 24 h | Formation of 4-methyl-1,3-thiazole ring via Hantzsch synthesis | 4-Methylthiazole intermediate |

| 2 | Acidification with acetic acid to pH 6 | Isolation of thiazole derivative | Purified 4-methylthiazole compound |

| 3 | Introduction of propan-2-amine moiety (via substitution or reductive amination) | Functionalization to add isopropylamine side chain | This compound |

The formation of the thiazole ring is confirmed by NMR spectroscopy: characteristic singlets for CH2 groups and resonances for C=O and C=N carbons.

The amine functionality on the propan-2-yl side chain can be introduced by reacting the thiazole intermediate with appropriate amine sources or via reductive amination of a corresponding ketone precursor.

Alternative Synthetic Routes

While the Hantzsch method is predominant, other approaches include:

Acylation and cyclization methods : Using substituted indoles or other heterocycles as starting materials, followed by acylation with α-chloroketones and subsequent cyclization with thiourea derivatives to form thiazole rings.

Use of thiourea derivatives : Reaction of 3-(α-chlorouracil) indoles with thiourea or N-methylthiourea in the presence of base to yield thiazole-2-amines, which can be further modified to introduce methyl groups and alkylamine side chains.

Reaction Conditions and Optimization

The reaction with chloroacetone proceeds better in water than in acetone, improving yield and purity.

Sodium acetate is often added after the reaction to facilitate product formation and purification.

Higher temperatures (>80 °C) can lead to side reactions such as intramolecular cyclization, reducing yields.

Analytical Confirmation

-

- ^1H NMR shows singlets corresponding to the protons on the thiazole ring and methyl groups at specific ppm values (e.g., 3.91 ppm for CH2, 2.12–2.22 ppm for methyl groups).

- ^13C NMR confirms the presence of carbonyl and imine carbons characteristic of thiazole rings (e.g., 183.3 ppm for C=O, 187.0 ppm for C=N).

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Key Steps | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hantzsch thiazole synthesis | Thioureido acid + chloroacetone | Aqueous K2CO3, RT, 24 h; acidify pH 6 | Cyclization to 4-methylthiazole | 70–85 | Avoid reflux to reduce impurities |

| Acylation-cyclization | 3-(α-chlorouracil) indoles + thiourea | Heating in MeOH with base | Formation of thiazole-2-amines | 49–77 | Used for related thiazole derivatives |

| Sodium acetate addition | Post-reaction workup | Room temp stirring | Improves product isolation | - | Facilitates purification |

Research Findings and Practical Notes

The choice of solvent and temperature critically affects the purity and yield of the 4-methyl-1,3-thiazole derivatives.

Water as a solvent for the reaction with chloroacetone is preferable over acetone due to better reaction outcomes.

Use of sodium acetate post-reaction improves product crystallinity and yield.

Avoiding high temperatures prevents side reactions such as intramolecular cyclization, which can form undesired byproducts.

This detailed synthesis approach provides a reliable pathway for preparing this compound with confirmed structural integrity and good yields, supported by spectral data and optimized reaction conditions from recent peer-reviewed studies.

化学反応の分析

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reduction reactions may be carried out using reducing agents to obtain reduced derivatives.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

科学的研究の応用

Structural Information

- Molecular Formula :

- SMILES : CC1=CSC(=N1)C(C)(C)N

- InChI : InChI=1S/C7H12N2S/c1-5-4-10-6(9-5)7(2,3)8/h4H,8H2,1-3H3

Synthetic Routes

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine typically involves the reaction of 4-methylthiazole with appropriate amine precursors. Methods such as microwave-assisted synthesis (MAOS) are employed to enhance reaction rates and yields. Industrial production may utilize continuous flow reactors to optimize purity and yield .

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex thiazole derivatives. Its unique structure allows for various chemical reactions, including:

- Oxidation : Using agents like hydrogen peroxide to form sulfoxides or sulfones.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution : Electrophilic and nucleophilic substitutions at specific positions on the thiazole ring .

Biology

In biological research, this compound is investigated for its enzyme inhibition properties and protein interactions. It forms stable complexes with biological molecules, influencing metabolic pathways and cell signaling .

Medicine

The compound shows potential therapeutic applications, particularly in:

- Antimicrobial Activity : Research indicates significant antibacterial and antifungal properties. Studies have reported minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against various pathogens .

Case Study: Anticancer Activity

A systematic investigation into the structure-activity relationship (SAR) of thiazole derivatives revealed that specific modifications on the thiazole ring can enhance anticancer efficacy. For example, compounds with a 4-methyl substitution exhibited increased activity against Caco-2 cancer cells .

Industry

In industrial applications, this compound is utilized in developing agrochemicals, dyes, and other products due to its reactive nature and ability to form diverse derivatives .

The biological activities of this compound are attributed to its structural features that facilitate interactions with various biological targets. This includes:

Antimicrobial Properties : The thiazole ring enhances reactivity against microbial pathogens.

Enzyme Interaction Studies : The compound's ability to bind to active sites of enzymes influences their activity significantly .

作用機序

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition or modulation of enzyme activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects .

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Features of Comparable Thiazole Derivatives

Key Differences and Implications

Substituent Effects on Bioactivity: The propan-2-amine group in the target compound may enhance lipophilicity compared to analogs like AB2 (5-benzyl substitution) or MS8 (phenoxybenzamide). This could influence membrane permeability and target binding . MS8’s phenoxybenzamide moiety contributes to its role as an EHD4 inhibitor, suggesting that bulkier substituents may favor enzyme interaction. In contrast, the compact tertiary amine in the target compound might prioritize interactions with smaller binding pockets .

N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (from ) is synthesized via refluxing 2-aminothiazole with (1H-pyrazol-1-yl)methanol in acetonitrile, yielding a 53% product .

MS8’s enzyme inhibition highlights the importance of substituent bulk and polarity in modulating activity—a consideration for optimizing the target compound .

Physicochemical Properties

- The tertiary amine in the target compound may lower ALogP compared to benzyl or aryl groups, impacting bioavailability .

- Binding Affinities : Compounds such as 21 , 22 , and 24 in exhibit binding energies ranging from -7.03 to -5.75 kcal/mol, with ligand efficiency values of -0.31 to -0.34 kcal/mol. These metrics could guide structure-activity relationship (SAR) studies for the target compound .

生物活性

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's structure, featuring a thiazole ring and a propan-2-amine moiety, suggests a diverse range of interactions with biological targets.

The molecular formula for this compound is . The thiazole ring contributes to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various thiazole compounds demonstrate structure-dependent antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) for these compounds often falls within the range of 0.06 to 1.88 mg/mL against various pathogens .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |

|---|---|---|---|

| Compound A | 0.12–0.75 | 0.25–1.50 | Antibacterial |

| Compound B | 0.06–1.88 | 0.12–3.75 | Antifungal |

| Compound C | 0.50–2.00 | 1.00–4.00 | Antiviral |

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various studies, particularly against cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). For example, certain derivatives have shown selective cytotoxicity against Caco-2 cells, with viability reductions of up to 39.8% compared to untreated controls .

Case Study: Structure-Activity Relationship (SAR)

A systematic investigation into the structure-activity relationship of thiazole derivatives revealed that modifications on the thiazole ring significantly influence anticancer efficacy. For instance:

- 4-Methyl substitution on the thiazole ring enhanced activity against Caco-2 cells.

- Compounds lacking specific substituents showed diminished activity, highlighting the importance of structural features in therapeutic efficacy .

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| Compound D | A549 | 35.0 | p < 0.05 |

| Compound E | Caco-2 | 54.9 | p < 0.001 |

| Compound F | A549 | 47.0 | Not significant |

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific cellular targets, including enzymes and receptors involved in cell proliferation and survival pathways. For example, some compounds have been shown to inhibit tyrosine kinases, which are critical in cancer cell signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。